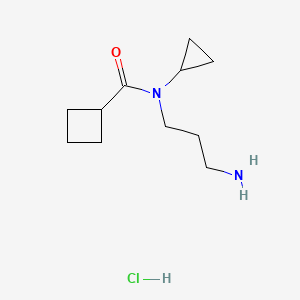![molecular formula C10H8F3N3O2S B1523797 2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate CAS No. 1269152-33-1](/img/structure/B1523797.png)
2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate
Descripción general
Descripción
“2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate” is a chemical compound with the CAS Number: 1269152-33-1 . It has a molecular weight of 291.25 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 4-(1H-pyrrol-2-yl)-1,3-thiazol-2-ylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F3N3O2S/c11-10(12,13)5-18-9(17)16-8-15-7(4-19-8)6-2-1-3-14-6/h1-4,14H,5H2,(H,15,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Aplicaciones Científicas De Investigación
Pharmaceutical Research: Anticancer Properties
This compound has been explored for its potential anticancer properties. It may interact with specific cellular pathways that are crucial in cancer cell proliferation and survival. For instance, similar structures have shown effectiveness in inducing cell cycle arrest and cell death in breast cancer cell lines .
Biochemical Studies: Enzyme Inhibition
In biochemical research, this compound could serve as an inhibitor for certain enzymes. Enzymes like collagen prolyl-4-hydroxylase, which are involved in fibrosis, could be potential targets, thereby contributing to the study of anti-fibrotic therapies .
Material Science: Heterocyclic Building Blocks
The heterocyclic nature of this compound makes it a valuable building block in material science. It can be used to synthesize novel polymers with potential applications in creating advanced materials with unique properties .
Chemical Synthesis: Intermediate for Complex Molecules
Due to its reactive functional groups, this compound is a useful intermediate in the synthesis of more complex molecules. It can undergo various chemical reactions, providing a pathway to synthesize a wide range of derivatives for further study .
Neurological Research: Neuroprotective Effects
Compounds with similar structures have been investigated for their neuroprotective effects. They may offer a therapeutic approach for neurodegenerative diseases by protecting neuronal cells from damage .
Agricultural Chemistry: Pesticide Development
The structural complexity of this compound allows for its application in developing novel pesticides. Its potential to disrupt specific biological pathways in pests can be harnessed to create more effective and targeted agricultural chemicals .
Environmental Science: Pollutant Degradation
Research into environmental pollutant degradation has also utilized compounds like this. They can be part of catalytic systems that help in breaking down harmful environmental pollutants into less toxic substances .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, this compound can be used as a standard in chromatographic analyses due to its unique retention properties. This aids in the identification and quantification of similar compounds in complex mixtures .
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2S/c11-10(12,13)5-18-9(17)16-8-15-7(4-19-8)6-2-1-3-14-6/h1-4,14H,5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZBNZTYCCOILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1523718.png)
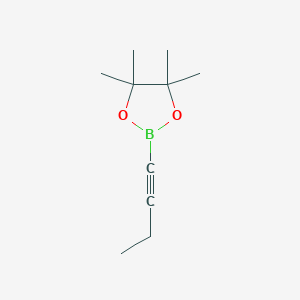

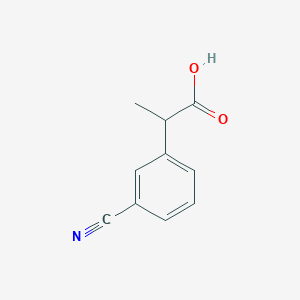

![tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate](/img/structure/B1523725.png)
![benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate](/img/structure/B1523726.png)
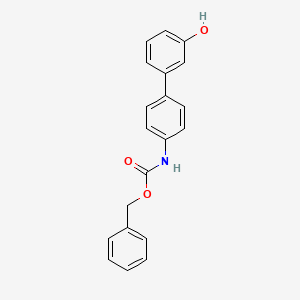
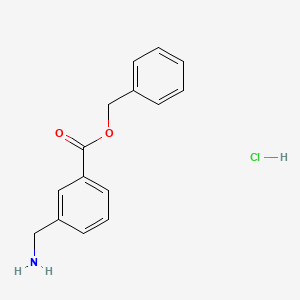
![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)
![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1523735.png)
